Benzoic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol is a compound that combines the properties of benzoic acid and a highly fluorinated alcohol. Benzoic acid is a simple aromatic carboxylic acid, while the fluorinated alcohol component is known for its hydrophobic and lipophobic properties due to the presence of multiple fluorine atoms. This unique combination results in a compound with interesting chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol typically involves the esterification of benzoic acid with 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity product.
Types of Reactions:
Oxidation: The benzoic acid component can undergo oxidation reactions, typically forming benzene derivatives.
Reduction: Reduction reactions can convert the carboxyl group of benzoic acid to a hydroxyl group, forming benzyl alcohol.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.
Major Products:
Oxidation: Benzene derivatives such as benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.
Scientific Research Applications
Benzoic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its unique hydrophobic and lipophobic properties.
Mechanism of Action
The mechanism of action of Benzoic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol involves its interaction with biological membranes and proteins. The fluorinated alcohol component can disrupt lipid bilayers, affecting membrane fluidity and permeability. The benzoic acid moiety can interact with cellular proteins, potentially inhibiting enzyme activity and microbial growth.
Comparison with Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol: A highly fluorinated alcohol known for its hydrophobic and lipophobic properties.
Uniqueness: Benzoic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol combines the properties of both benzoic acid and a fluorinated alcohol, resulting in a compound with unique chemical and physical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
120123-05-9 |
---|---|
Molecular Formula |
C15H9F15O3 |
Molecular Weight |
522.21 g/mol |
IUPAC Name |
benzoic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol |
InChI |
InChI=1S/C8H3F15O.C7H6O2/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;8-7(9)6-4-2-1-3-5-6/h24H,1H2;1-5H,(H,8,9) |
InChI Key |
XEGBVWUMUMPMOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.